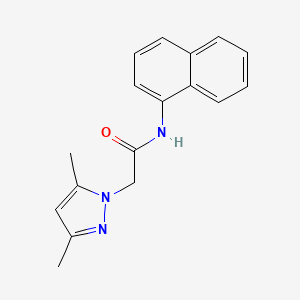
4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as FP-PEA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it an interesting subject for further investigation.
Mecanismo De Acción
The mechanism of action of 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide involves its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increased dopamine activity has been linked to various physiological and biochemical effects.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including an increase in locomotor activity, an increase in heart rate, and an increase in blood pressure. It has also been shown to have anxiogenic effects, which may be useful in the study of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in lab experiments include its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related processes in the brain. However, the limitations of using 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide include its potential for abuse, which may make it difficult to obtain regulatory approval for its use in research.
Direcciones Futuras
There are several future directions for the study of 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide. One potential area of research is the development of new treatments for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research is the study of the long-term effects of 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide on dopamine-related processes in the brain, which may have implications for drug abuse and addiction. Additionally, further investigation into the anxiogenic effects of 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide may lead to the development of new treatments for anxiety disorders.
Métodos De Síntesis
The synthesis of 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide can be achieved through various methods, including the reaction of 4-fluorobenzaldehyde with propargylamine, followed by the reaction of the resulting compound with piperazine. Another method involves the reaction of 4-fluoroacetophenone with propargylamine, followed by the reaction of the resulting compound with piperazine.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which plays a crucial role in regulating dopamine levels in the brain. This makes it a potential candidate for the development of new treatments for various neurological disorders.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-2-7-16-14(19)18-10-8-17(9-11-18)13-5-3-12(15)4-6-13/h2-6H,1,7-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSQIDAQRKCIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)
![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)



![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)

![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)
![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine](/img/structure/B7455878.png)



